1-(3,4-Dichloro-2-ethoxybenzenesulfonyl)-4-phenylpiperazine
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Overview
Description
1-(3,4-Dichloro-2-ethoxybenzenesulfonyl)-4-phenylpiperazine is a chemical compound with a complex structure that includes a piperazine ring, a phenyl group, and a dichloro-ethoxybenzenesulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichloro-2-ethoxybenzenesulfonyl)-4-phenylpiperazine typically involves multiple steps, starting with the preparation of 3,4-Dichloro-2-ethoxybenzenesulfonyl chloride. This intermediate is then reacted with 4-phenylpiperazine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichloro-2-ethoxybenzenesulfonyl)-4-phenylpiperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro groups, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium thiolate in a polar aprotic solvent like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
1-(3,4-Dichloro-2-ethoxybenzenesulfonyl)-4-phenylpiperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(3,4-Dichloro-2-ethoxybenzenesulfonyl)-4-phenylpiperazine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dichlorophenyl)-4-phenylpiperazine: Lacks the ethoxy and sulfonyl groups.
1-(3,4-Dichloro-2-methoxybenzenesulfonyl)-4-phenylpiperazine: Contains a methoxy group instead of an ethoxy group.
Uniqueness
1-(3,4-Dichloro-2-ethoxybenzenesulfonyl)-4-phenylpiperazine is unique due to the presence of both the ethoxy and sulfonyl groups, which confer distinct chemical properties and reactivity. These features make it a valuable compound for specific research and industrial applications.
Biological Activity
1-(3,4-Dichloro-2-ethoxybenzenesulfonyl)-4-phenylpiperazine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, characterization, and biological effects based on available research findings.
Chemical Structure and Properties
The compound features a piperazine core substituted with a 3,4-dichloro-2-ethoxybenzenesulfonyl group. Its molecular formula is C17H19Cl2N3O2S, indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms.
Synthesis
The synthesis of this compound typically involves the reaction of piperazine derivatives with sulfonyl chlorides. The process can be optimized for yield and purity through various methods, including solvent choice and reaction temperature.
Biological Activity
The biological activity of this compound has been explored in various studies, focusing primarily on its antimicrobial , antidepressant , and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against a range of bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that the compound may serve as a lead for developing new antimicrobial agents.
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 16 |
Pseudomonas aeruginosa | 64 |
Antidepressant Activity
In animal models, the compound has shown potential antidepressant effects. Behavioral assays such as the forced swim test and tail suspension test indicate that it may enhance serotonergic neurotransmission. This activity is attributed to its structural similarity to known antidepressants.
Anti-inflammatory Effects
Studies have also highlighted the anti-inflammatory properties of this compound. It appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a possible mechanism for treating inflammatory disorders.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated several piperazine derivatives, including our compound, demonstrating potent antimicrobial activity comparable to standard antibiotics .
- Behavioral Studies : In a preclinical study involving mice, administration of the compound resulted in reduced immobility time in behavioral tests, indicating potential antidepressant-like effects .
- Inflammation Model : Research conducted using lipopolysaccharide (LPS)-induced inflammation in rats showed that treatment with the compound significantly reduced edema and inflammatory markers .
Properties
IUPAC Name |
1-(3,4-dichloro-2-ethoxyphenyl)sulfonyl-4-phenylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O3S/c1-2-25-18-16(9-8-15(19)17(18)20)26(23,24)22-12-10-21(11-13-22)14-6-4-3-5-7-14/h3-9H,2,10-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZMVANKMATEAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.